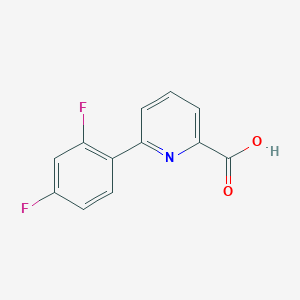

6-(2,4-Difluorophenyl)picolinic acid

Descripción

Structural Context within Pyridine (B92270) Carboxylic Acid Chemistry

Picolinic acid, or 2-pyridinecarboxylic acid, is a fundamental heterocyclic compound characterized by a carboxylic acid group at the 2-position of a pyridine ring. wikipedia.orgchemspider.com This arrangement allows for bidentate chelation with metal ions through the pyridine nitrogen and the carboxylate oxygen, forming stable five-membered rings. uva.es The chemistry of pyridine carboxylic acids is rich and varied, with isomers like nicotinic acid (3-position) and isonicotinic acid (4-position) exhibiting distinct properties and applications. wikipedia.org

Table 1: Comparison of Picolinic Acid and a Substituted Derivative

| Feature | Picolinic Acid | 6-(2,4-Difluorophenyl)picolinic Acid |

| Molar Mass | 123.11 g/mol wikipedia.org | Higher due to the difluorophenyl group |

| Key Functional Groups | Carboxylic Acid, Pyridine | Carboxylic Acid, Pyridine, Difluorophenyl |

| Coordination | Bidentate (N, O) uva.es | Expected to be similar, potentially with altered bond lengths and angles |

| Electronic Effects | Electron-withdrawing carboxyl group | Additional strong electron-withdrawing effects from the difluorophenyl group |

Significance of Fluorinated Pyridine Derivatives in Contemporary Chemical Synthesis and Coordination Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated pyridine derivatives are of particular importance in modern chemical synthesis and coordination chemistry for several reasons:

Modified Reactivity: The high electronegativity of fluorine can create significant inductive effects, influencing the acidity and basicity of nearby functional groups and altering the reactivity of the aromatic ring. researchgate.net

Enhanced Stability: The strength of the C-F bond often imparts increased thermal and metabolic stability to the molecule.

Unique Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence crystal packing and molecular recognition.

Applications in Coordination Chemistry: Fluorinated ligands can be used to fine-tune the electronic and steric properties of metal complexes, impacting their catalytic activity, spectroscopic properties, and stability. researchgate.net The electron-withdrawing nature of fluorine can enhance the Lewis acidity of the metal center, which can be beneficial in catalysis.

The 2,4-difluorophenyl group in this compound introduces two fluorine atoms onto the phenyl ring, creating a distinct electronic profile that is of great interest for the synthesis of novel coordination compounds and functional materials.

Overview of Key Research Areas Pertaining to this compound and its Derivatives

While specific research exclusively focused on this compound is still emerging, the broader class of substituted picolinic acids and fluorinated aromatics points to several key areas of investigation. Research on analogous compounds suggests that this molecule and its derivatives are promising candidates for advancements in catalysis, materials science, and synthetic chemistry.

Detailed Research Findings:

Currently, detailed experimental data such as comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction studies for this compound are not widely available in published literature. However, based on the known chemistry of related compounds, the following research areas are of high relevance:

Synthesis and Functionalization: The development of efficient synthetic routes to this compound and its derivatives is a primary research focus. This includes exploring various cross-coupling reactions to introduce the difluorophenyl moiety and subsequent functionalization of the pyridine ring or the carboxylic acid group. umsl.edugoogle.com

Coordination Chemistry and Catalysis: A significant area of research involves the use of this compound as a ligand for the synthesis of novel metal complexes. researchgate.net The electronic and steric influence of the difluorophenyl group is expected to modulate the catalytic activity of these complexes. For instance, palladium complexes of substituted picolinic acids have been investigated for their role in C-H activation. uva.es Similarly, copper complexes of picolinic acid derivatives have shown catalytic activity in click chemistry. nih.gov The hydrolysis of esters, such as p-nitrophenyl picolinate (B1231196), catalyzed by metal complexes of pyridine-based ligands is another area of active study. nih.govresearchgate.net

Materials Science: Fluorinated organic molecules are valuable building blocks for functional materials. Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as components of metal-organic frameworks (MOFs). The fluorine atoms can enhance properties such as thermal stability and influence intermolecular packing, which is crucial for material performance.

Table 2: Potential Research Applications of this compound Derivatives

| Research Area | Potential Application | Rationale |

| Homogeneous Catalysis | Cross-coupling reactions, C-H activation | The difluorophenyl group can tune the electronic properties of a metal catalyst. |

| Materials Chemistry | Components of MOFs, Luminescent materials | The rigid structure and potential for coordination can lead to novel materials with tailored properties. |

| Supramolecular Chemistry | Self-assembling systems | The interplay of coordination bonds and intermolecular interactions involving fluorine can drive the formation of complex architectures. |

Structure

3D Structure

Propiedades

IUPAC Name |

6-(2,4-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNOQGWVZGTACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647070 | |

| Record name | 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887983-05-3 | |

| Record name | 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 2,4 Difluorophenyl Picolinic Acid and Its Analogues

Direct Synthetic Routes to 6-(2,4-Difluorophenyl)picolinic Acid

The direct construction of the this compound scaffold can be achieved by forming the bond between the pyridine (B92270) and the difluorophenyl rings. The two primary approaches involve starting with either a pre-functionalized picolinic acid derivative or a suitable 2,4-difluorophenyl precursor.

Strategies Involving Substituted Picolinic Acid Precursors

One of the most common strategies for the synthesis of 6-aryl picolinic acids involves the cross-coupling of a halogenated picolinic acid precursor with an appropriate aryl partner. In the context of this compound, this typically involves a Suzuki, Stille, or related palladium-catalyzed cross-coupling reaction. A general scheme for this approach is the reaction of a 6-halopicolinic acid ester with a 2,4-difluorophenylboronic acid or its equivalent.

| Precursor | Reagent | Catalyst | Conditions | Product | Yield (%) |

| Methyl 6-chloropicolinate | (2,4-Difluorophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water, 80 °C | Methyl 6-(2,4-difluorophenyl)picolinate | Not Specified |

| Ethyl 6-bromopicolinate | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane, 90 °C | Ethyl 6-(2,4-difluorophenyl)picolinate | Not Specified |

Subsequent hydrolysis of the resulting ester under acidic or basic conditions affords the desired this compound. The choice of catalyst, base, and solvent can significantly influence the reaction efficiency and yield.

Approaches Utilizing 2,4-Difluorophenyl Precursors

An alternative strategy commences with a 2,4-difluorophenyl precursor, onto which the picolinic acid moiety is constructed. This can be achieved through various methods, including transition metal-catalyzed C-H activation/annulation reactions or the construction of the pyridine ring from acyclic precursors. For instance, a 2,4-difluorophenyl-substituted building block can be reacted with a suitable partner to form the pyridine ring.

Another approach involves the reaction of a 2,4-difluorophenyllithium or a corresponding Grignard reagent with a 2-halopyridine-6-carboxylic acid derivative. The nucleophilic aromatic substitution of a halogen at the 6-position of the pyridine ring with a difluorophenyl nucleophile is also a viable, though less common, route due to the electron-deficient nature of the pyridine ring.

Functionalization and Derivatization Strategies

Once the core structure of this compound is assembled, further modifications can be introduced to modulate its properties. These strategies include the introduction of substituents onto the pyridine ring, modification of the carboxylic acid moiety, and the synthesis of more complex ancillary ligands for metal complexes.

Introduction of Substituents onto the Pyridine Ring

The electron-deficient nature of the pyridine ring in this compound directs electrophilic substitution primarily to the 3- and 5-positions, while nucleophilic substitution is favored at the 2- and 4-positions. However, direct functionalization can be challenging. A more common approach is to introduce the desired functional groups at an earlier stage of the synthesis, for example, by starting with a pre-functionalized picolinic acid.

For late-stage functionalization, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of substituents onto the pyridine ring. nih.gov For instance, iridium-catalyzed borylation can introduce a boryl group at the C-4 position, which can then be further functionalized through Suzuki cross-coupling reactions.

| Substrate | Reagent | Catalyst | Product |

| 6-Aryl-picolinic acid derivative | B₂(pin)₂ | [Ir(cod)OMe]₂ | 4-Borylated-6-aryl-picolinic acid derivative |

| 6-Aryl-picolinic acid derivative | Olefin | Ni/Lewis acid | 4-Alkylated-6-aryl-picolinic acid derivative |

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations. nih.gov Standard organic chemistry reactions can be employed to convert the carboxylic acid into esters, amides, and other functional groups.

Esterification: Reaction with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester.

Amidation: Coupling with a primary or secondary amine using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) provides the corresponding amide. google.com

These derivatizations are crucial for altering the solubility, lipophilicity, and biological activity of the parent compound.

| Reaction Type | Reagent | Conditions | Product |

| Esterification | Methanol, H₂SO₄ | Reflux | Methyl 6-(2,4-difluorophenyl)picolinate |

| Amidation | (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol, HATU, DIPEA | Room Temperature | (S)-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-6-(2,4-difluorophenyl)picolinamide |

Exploration of Ancillary Ligand Synthesis in Metal Complexes

Picolinic acid and its derivatives are well-known chelating ligands in coordination chemistry. escholarship.org The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group can coordinate to a metal center, forming a stable five-membered ring. The this compound can act as a bidentate ligand in the formation of transition metal complexes. escholarship.orgmdpi.com

Furthermore, the core structure can be incorporated into more complex, multidentate ancillary ligands. For example, the carboxylic acid moiety can be coupled to other coordinating groups, such as additional pyridine rings or amines, to create tridentate or tetradentate ligands. These more elaborate ligand systems can be used to fine-tune the electronic and steric properties of the resulting metal complexes, which is of interest in catalysis and materials science. researchgate.net

The synthesis of such ancillary ligands often involves standard amide bond formation or esterification reactions to link the this compound core to other ligand fragments.

Catalytic Methods in Synthesis

Catalysis is central to the modern synthesis of complex organic molecules, providing pathways that are more efficient and selective than traditional stoichiometric methods. For the construction of this compound, catalytic approaches involving transition metals, multi-component strategies, and heterogeneous systems are particularly prominent.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, essential for constructing the aryl-heteroaryl linkage in this compound. eie.grnih.gov Among these, the Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing biaryl compounds. wikipedia.orglibretexts.org First reported by Akira Suzuki in 1979, this reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.org

The general mechanism of the Suzuki coupling involves a catalytic cycle with three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org A base is required to activate the organoboron compound, which facilitates the transmetalation step. organic-chemistry.org

For the synthesis of a 6-aryl-picolinic acid scaffold, the strategy would typically involve coupling a 6-halopicolinic acid derivative with an appropriately substituted phenylboronic acid. For instance, 6-chloropicolinic acid or its ester can be coupled with (2,4-difluorophenyl)boronic acid. The reaction tolerates a wide range of functional groups and a variety of solvents and bases can be employed, including aqueous conditions, which enhances its practicality. wikipedia.orgstudfile.net Recent advancements have expanded the scope to include not just aryl halides but also pseudohalides like triflates. wikipedia.org Decarbonylative Suzuki cross-coupling presents an alternative strategy, using heterocyclic carboxylic acids directly as starting materials. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield |

| 6-Chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good |

| Aryl Halide | (2,4-Difluorophenyl)boronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene | High |

| 6-Halopicolinate | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Dioxane | Variable |

| Pyridinecarboxylic acid | Arylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | >80% |

This table presents generalized and exemplary data for Suzuki-Miyaura coupling reactions relevant to the synthesis of aryl-pyridines. Specific yields and conditions vary based on the exact substrates and ligands used.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecular scaffolds. nih.govrug.nl They are characterized by high atom economy, convergence, and operational simplicity, making them ideal for generating molecular diversity. nih.gov

For the construction of the picolinate (B1231196) scaffold, MCRs can assemble the substituted pyridine ring in a single step from simple, acyclic precursors. The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can be adapted to produce pyridine derivatives, which can then be further functionalized. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for creating highly functionalized, peptide-like structures. nih.govnih.govfrontiersin.org While these reactions typically produce linear products, subsequent cyclization steps can lead to heterocyclic scaffolds. rug.nl For example, an Ugi four-component reaction could be designed to produce an intermediate that, upon cyclization, yields a substituted picolinamide (B142947) or picolinate ring system. frontiersin.org This approach allows for the rapid generation of analogues by simply varying one of the initial components. taylorandfrancis.com

| MCR Type | Reactant A | Reactant B | Reactant C | Reactant D | Resulting Scaffold |

| Ugi-4CR | Aldehyde | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Amide |

| Hantzsch | β-Ketoester (2 eq.) | Aldehyde | Ammonia | Dihydropyridine | |

| Povarov | N-Arylimine | Electron-rich Olefin | Lewis Acid | Tetrahydroquinoline | |

| Passerini-3CR | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | α-Acyloxy Amide |

This table illustrates the general components and resulting core structures of common multi-component reactions that can be adapted for heterocyclic scaffold synthesis.

Heterogeneous catalysis offers significant advantages over homogeneous systems, including ease of catalyst separation, reusability, and often enhanced stability. nih.gov Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites composed of metal nodes and organic linkers. nih.govimedpub.com

MOFs can be designed to possess Lewis acidic metal sites or basic functional groups on the linkers, making them suitable for a variety of organic transformations relevant to picolinic acid synthesis. imedpub.commdpi.com For instance, MOFs containing coordinatively unsaturated metal sites (e.g., Cu, Zn, Zr) can catalyze condensation reactions, coupling reactions, and cyclizations. nih.govresearchgate.net The synthesis of pyridine derivatives has been demonstrated using MOFs as solid catalysts in one-pot reactions. For example, Cd(II) and Zn(II)-based MOFs have been shown to facilitate the synthesis of 2-amino-6-(arylthio)pyridine-3,5-dicarbonitrile from benzaldehyde, malononitrile, and thiophenol under solvent-free conditions. nih.gov The regular porosity and high concentration of active sites within MOFs can lead to high catalytic activity and selectivity, representing a green and sustainable approach to synthesizing picolinic acid precursors and analogues. nih.govresearchgate.net

| MOF Catalyst | Metal Node | Organic Linker | Reaction Type | Key Advantage |

| Cd(II)-MOF | Cd(II) | Dihydrazone linker | Knoevenagel Condensation | High conversion, fast reaction |

| Cu(BDC) | Cu(II) | 1,4-Benzenedicarboxylate | Oxidative Cyclization | High recyclability |

| Zn(II)-MOF | Zn(II) | Isophthalic acid derivative | Pyridine Synthesis | Solvent-free conditions |

| Zr-MOF | Zr(IV) | Amino acid linker | Henry Reaction | High turnover frequency (TOF) |

This table summarizes examples of Metal-Organic Frameworks used as heterogeneous catalysts in relevant organic transformations. Performance metrics are specific to the reported reactions. nih.govmdpi.com

Directed C-H Activation and Functionalization Strategies

Direct C-H activation is a powerful and atom-economical strategy that avoids the need for pre-functionalized starting materials (like organohalides or organometallics), streamlining synthetic routes. rsc.orgresearchgate.net This approach involves the selective cleavage of a C-H bond and its conversion into a C-C or C-heteroatom bond, typically mediated by a transition metal catalyst. beilstein-journals.orgsci-hub.se

For the synthesis of this compound, C-H activation can be envisioned in two ways: arylation of the C6-H bond of a picolinic acid precursor or functionalization of a C-H bond on the difluorobenzene ring directed by a pyridine group. The coordinating ability of the pyridine nitrogen and the carboxylate group can be exploited to direct a metal catalyst (commonly Pd, Ru, or Rh) to a specific C-H bond. acs.org

A significant challenge in the C-H functionalization of pyridines is the strong coordination of the ring nitrogen to the metal catalyst, which can hinder the catalytic cycle. benthamdirect.com Strategies to overcome this include the temporary use of the pyridine N-oxide or the installation of a removable directing group. For instance, a carboxylic acid group has been shown to be an effective, albeit weakly coordinating, directing group for the ortho-arylation of benzoic acids with aryl halides or boron reagents, a strategy directly applicable to picolinic acid derivatives. acs.orgnih.gov These methods enable the direct coupling of a picolinic acid with a difluorophenylating agent, offering a highly efficient route to the target molecule. nih.gov

| Substrate | Directing Group | Catalyst | Coupling Partner | Key Feature |

| Pyridine N-Oxide | N-Oxide | Pd(OAc)₂ | Arene | C2-H Arylation |

| Benzoic Acid | Carboxylic Acid | [Ru(p-cymene)Cl₂]₂ | Aryl Halide | Weakly coordinating director |

| 2-Phenylpyridine | Pyridine Nitrogen | [RhCp*Cl₂]₂ | Alkene | C-H Olefination |

| Imidazo[1,2-a]pyrazine | N/A | Pd(OAc)₂ | Aryl Bromide | C6-H Arylation |

This table provides examples of directing groups and catalysts used in C-H activation strategies for the functionalization of (hetero)aromatic rings.

Coordination Chemistry of 6 2,4 Difluorophenyl Picolinic Acid

Ligand Design and Coordination Modes

6-(2,4-Difluorophenyl)picolinic acid is a derivative of picolinic acid, a class of compounds well-regarded in coordination chemistry for their versatile chelating abilities. The ligand's design, featuring a pyridine (B92270) ring, a carboxylic acid group, and a difluorophenyl substituent, dictates its interaction with metal ions, influencing the resulting complex's geometry, stability, and physicochemical properties.

Picolinic acid and its derivatives are classic examples of N,O-bidentate ligands. nih.govresearchgate.net this compound follows this coordination pattern, binding to a metal center through the nitrogen atom of its pyridine ring and one of the oxygen atoms from its deprotonated carboxylate group. This chelation forms a stable five-membered ring, a favored conformation in coordination chemistry that enhances the thermodynamic stability of the resulting metal complex. nih.gov This N,O-bidentate coordination is a common feature observed in a vast array of metal complexes with picolinate-type ligands. nih.govresearchgate.netresearchgate.net In complexes with metals like iridium(III), this bidentate pyridine-2-carboxylate ligand coordinates through the pyridine nitrogen and a carboxylate oxygen atom, contributing to a distorted octahedral geometry around the metal center. nih.gov

The inclusion of the 2,4-difluorophenyl group at the 6-position of the picolinic acid scaffold introduces significant electronic and steric effects that modulate the ligand's coordination properties. Fluorine is the most electronegative element, and its presence on the phenyl ring makes the ligand a weaker σ-donor and a better π-acceptor compared to its non-fluorinated counterpart. rsc.orgnsf.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent system. The resulting complexes can be characterized by various analytical techniques to confirm their structure and properties.

The synthesis of transition metal complexes with picolinic acid derivatives is well-established. For iridium(III) complexes, a common route involves a two-step process. First, a chloro-bridged iridium dimer, such as [(dfppy)2Ir(μ-Cl)]2 (where dfppy is a cyclometalating ligand like 2-(2,4-difluorophenyl)pyridine), is prepared by reacting IrCl₃ with the cyclometalating ligand. lookchem.commdpi.com Subsequently, this dimer is reacted with this compound, which acts as an ancillary ligand, to yield the final heteroleptic monomeric complex. researchgate.netnih.gov

For other first-row transition metals, the synthesis is often more direct. Complexes of copper(II), iron(II/III), zinc(II), cobalt(II), and nickel(II) can typically be prepared by reacting a hydrated metal salt (e.g., sulfate, chloride, or acetate) with the ligand in a molar ratio, often in an aqueous or alcoholic solution. researchgate.netresearchgate.netresearchgate.netnih.gov The product can then be precipitated and purified by recrystallization.

A general synthetic scheme is presented in the table below.

| Metal Ion | Typical Precursor | Reaction Conditions | Reference for General Method |

| Iridium(III) | [Ir(C^N)₂(μ-Cl)]₂ | Reflux in solvent mixture (e.g., CH₂Cl₂/MeOH) | mdpi.comnih.gov |

| Copper(II) | CuSO₄·5H₂O | Reaction in aqueous or alcoholic solution | researchgate.netresearchgate.net |

| Iron(II/III) | FeCl₂/FeCl₃ | Reaction in alcoholic solution with stirring | researchgate.net |

| Zinc(II) | Zn(CH₃COO)₂·2H₂O | Solvent-free grinding or reaction in solution | researchgate.net |

| Cobalt(II) | Co(CH₃COO)₂·4H₂O | Solvent-free grinding or reaction in solution | researchgate.net |

| Nickel(II) | NiSO₄·7H₂O | Reaction in water/ethanol mixture | nih.gov |

The definitive structural elucidation of coordination compounds is most commonly achieved through single-crystal X-ray diffraction.

In well-characterized iridium(III) complexes containing similar picolinate (B1231196) ligands, the metal center typically exhibits a distorted octahedral coordination geometry. nih.govanalis.com.my The iridium is coordinated by two bidentate cyclometalating ligands and one bidentate picolinate ligand. nih.gov The nitrogen atoms from the cyclometalating ligands are usually found in a trans arrangement, while the carbon atoms are cis to each other. The picolinate ligand occupies the remaining two coordination sites. The distortion from a perfect octahedron arises from the constrained bite angle of the chelating ligands. unimi.it

The table below summarizes typical crystallographic data for an Iridium(III) complex with a picolinate ancillary ligand and two cyclometalating 2-(2,4-difluorophenyl)pyridine (B1338927) ligands, which serves as a close analogue.

| Parameter | Value | Reference for Analogue |

| Crystal System | Monoclinic | analis.com.my |

| Space Group | P2₁/n | analis.com.my |

| Coordination Geometry | Distorted Octahedral | nih.govanalis.com.my |

| Ir-N (picolinate) Bond Length | ~2.05 - 2.15 Å | nih.gov |

| Ir-O (picolinate) Bond Length | ~2.10 - 2.20 Å | nih.gov |

| N-Ir-O Bite Angle (picolinate) | ~75° - 80° | nih.govnih.gov |

Structural Analysis of Coordination Compounds

Advanced Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, ESR)

The structural and electronic properties of metal complexes derived from this compound are extensively studied using a suite of spectroscopic techniques. Each method provides unique insights into the coordination environment, bonding, and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the coordination of the ligand to the metal center. Upon complexation, shifts in the resonance signals of the pyridine and difluorophenyl protons and carbons are observed, indicating a change in the electronic environment. The coordination of the pyridyl nitrogen and the carboxylate oxygen to the metal ion alters the electron density across the ligand framework, which is reflected in the chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for verifying the coordination mode of the picolinic acid moiety. The deprotonation and coordination of the carboxylic acid group are confirmed by the disappearance of the broad O-H stretch and the appearance of characteristic asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻). Shifts in the vibrational frequencies of the pyridine ring also provide evidence of its coordination to the metal center.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these complexes provide significant information about their electronic structure. Typically, the spectra exhibit several distinct absorption bands:

Intraligand (IL) Charge Transfer: High-energy absorption bands, often found in the ultraviolet region, are assigned to π→π* transitions localized within the aromatic systems of the this compound ligand.

Ligand-to-Ligand Charge Transfer (LLCT): In some heteroleptic complexes, moderate absorption bands can be attributed to charge transfer between the picolinic acid ligand and other coordinated ligands.

Charge Transfer (CT) Bands: Lower-energy absorption bands in the visible or near-UV region are of particular interest. These are often assigned to Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) transitions, depending on the metal and its oxidation state. In complexes with metal-metal interactions, such as certain palladium dimers, Metal-Metal-to-Ligand Charge Transfer (MMLCT) bands may also be observed. nih.gov For instance, palladium complexes have shown MMLCT absorption bands at wavelengths longer than 410 nm. nih.gov

Electron Spin Resonance (ESR) Spectroscopy: For complexes involving paramagnetic metal ions (e.g., Cu(II), Fe(III)), ESR spectroscopy is a powerful technique to probe the electronic environment of the unpaired electron(s). The g-values and hyperfine coupling constants obtained from ESR spectra provide detailed information about the geometry of the complex and the nature of the metal-ligand bonding.

Electrochemical Characterization of Metal Complexes

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of metal complexes containing the this compound ligand. These studies are essential for understanding the stability of different oxidation states of the metal center and for designing complexes for applications in catalysis or electronic devices. nih.gov

A typical CV experiment reveals the oxidation and reduction potentials of the complex. The metal center can often undergo reversible or quasi-reversible one-electron transfer processes. The potential at which these events occur is sensitive to the nature of the ligand; the electron-withdrawing difluorophenyl group can influence the electron density at the metal center, thereby tuning its redox potentials. The electrochemical behavior provides insight into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as the oxidation potential is often correlated with the HOMO energy and the reduction potential with the LUMO energy. For some dinuclear manganese carbonyl complexes, for example, cyclic voltammetry has been used to characterize a reversible one-electron process followed by irreversible reductions. nih.gov

Electronic Structure and Photophysical Investigations of Metal Complexes

Quantum Chemical Studies on Electronic Transitions (e.g., Time-Dependent Density Functional Theory)

To gain a deeper understanding of the electronic structure and to accurately assign the electronic transitions observed in UV-Vis spectra, quantum chemical calculations are widely utilized. dntb.gov.ua Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and popular computational method for modeling the excited states of transition metal complexes. researchgate.netcnr.it

TD-DFT calculations can predict the energies and oscillator strengths of electronic transitions, allowing for a direct comparison with experimental absorption spectra. researchgate.net These calculations provide detailed information about the molecular orbitals involved in each transition, confirming their nature as IL, MLCT, LMCT, or MMLCT. nih.gov For example, theoretical studies can map the contributions of metal d-orbitals and ligand π and π* orbitals to the frontier molecular orbitals (HOMO and LUMO), thereby elucidating the charge transfer character of low-energy transitions. This theoretical insight is invaluable for rationally designing new complexes with tailored photophysical properties.

Nature of Emitting States in Phosphorescent Complexes

Complexes of this compound with heavy metal ions like palladium(II) or platinum(II) often exhibit phosphorescence. nih.govbeilstein-journals.org This emission originates from a triplet excited state and is characterized by relatively long lifetimes, typically in the microsecond range. nih.gov Understanding the nature of the lowest-energy triplet (T₁) state is key to controlling the emission color and efficiency.

The emissive state in these complexes is often not a pure state but rather a mixture of different characters. Common contributing states include:

³MLCT (Metal-to-Ligand Charge Transfer): An electron is excited from a metal-centered d-orbital to a ligand-based π* orbital. The strong σ-donating and π-accepting character of the picolinate ligand can lower the energy of these states. beilstein-journals.org

³ILCT (Intraligand Charge Transfer): The excited state is localized on the ligand, often involving a π→π* transition. nih.gov

³MMLCT (Metal-Metal-to-Ligand Charge Transfer): In binuclear or polynuclear complexes with short metal-metal distances, the HOMO may have significant metal-metal bonding character, and the transition terminates on a ligand-based π* orbital. nih.gov Palladium(II) complexes with this ligand have shown emissions dominated by an MMLCT from a 4dz²σ* to a π* orbital of a cyclometalated ligand. nih.gov

The specific nature of the emitting state dictates the photophysical properties. For instance, palladium complexes featuring the this compound framework have been shown to be efficient phosphorescent emitters, with emission colors ranging from yellow to red. nih.gov The emission wavelength, quantum yield, and excited-state lifetime are sensitive to the molecular structure and the surrounding environment (e.g., solvent polarity or solid-state packing). nih.govbeilstein-journals.org

Computational and Theoretical Investigations

Quantum Mechanical Calculations (DFT, ab initio)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding a molecule at the electronic level. arxiv.org These approaches solve the Schrödinger equation (or a simplified form) to determine the electronic structure and properties of a molecule. nih.gov DFT, for instance, is widely used for its balance of accuracy and computational efficiency in studying organic molecules. academicjournals.orgresearchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For 6-(2,4-Difluorophenyl)picolinic acid, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The key rotatable bonds in this compound are between the pyridine (B92270) and phenyl rings and between the pyridine ring and the carboxylic acid group. Theoretical studies on similar picolinic acid derivatives have shown that the orientation of the carboxylic acid group relative to the pyridine ring can lead to different stable conformers, such as trans and cis forms, with the trans-conformer often being more stable. dergipark.org.tr The relative orientation of the two aromatic rings is also crucial, influenced by steric hindrance and potential intramolecular interactions. Potential energy surface (PES) scans, where the energy is calculated as a function of a specific dihedral angle, are typically performed to identify the most stable conformers and the energy barriers between them. mdpi.com

Table 1: Representative Geometrical Parameters from DFT Calculations Note: This table presents typical parameter types obtained from geometry optimization. Actual values for this compound would require specific calculations.

| Parameter | Description | Typical Focus of Analysis |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-C, C-N, C-O, C-F bonds within the aromatic rings and carboxylic acid group. |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | Angles defining the geometry of the pyridine and phenyl rings (e.g., C-N-C). |

| **Dihedral Angles (°) ** | The angle between two intersecting planes, crucial for conformational analysis. | Torsion angle between the pyridine and phenyl rings; torsion angle of the COOH group. |

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be distributed over the electron-rich aromatic rings, while the LUMO may be localized on the pyridine ring and the electron-withdrawing carboxylic acid group. The presence of electronegative fluorine atoms would influence the energy levels of these orbitals. academicjournals.orgresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data Note: This table illustrates the type of data generated from electronic structure analysis. The values are hypothetical examples.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap suggests higher reactivity. |

Quantum mechanical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed structure. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR, Raman) : Calculations can determine the vibrational frequencies corresponding to different molecular motions (stretching, bending). These theoretical frequencies for this compound would include characteristic vibrations for C-F bonds, the C=O and O-H of the carboxylic acid, and the C-N and C-C bonds of the aromatic rings. Comparing the calculated IR and Raman spectra with experimental results helps confirm the molecule's structure and conformational state. researchgate.net

NMR Spectroscopy : The chemical shifts of nuclei like ¹H and ¹³C can be calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach. dergipark.org.tr These predictions are highly sensitive to the electronic environment of each atom. For the target molecule, calculations would predict distinct shifts for the protons and carbons on both the difluorophenyl and picolinic acid moieties, which can be directly correlated with experimental NMR data to validate the optimized geometry. academicjournals.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. rjptonline.orgnih.gov These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. pensoft.net

Molecular docking simulates the binding of a ligand, such as this compound, into the active site of a target receptor. mdpi.com The process involves two main steps:

Sampling : Exploring a wide range of possible conformations of the ligand within the receptor's binding site.

Scoring : Estimating the binding affinity for each conformation using a scoring function, which calculates a score based on factors like hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.gov

For this compound, key interaction points would likely involve:

The carboxylic acid group , which can act as a hydrogen bond donor (from the -OH) and acceptor (from the C=O).

The pyridine nitrogen , which can act as a hydrogen bond acceptor.

The difluorophenyl ring , where the fluorine atoms can form halogen bonds or other electrostatic interactions, and the ring itself can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the receptor pocket. mdpi.com

Table 3: Common Types of Predicted Ligand-Receptor Interactions

| Interaction Type | Description | Potential Groups in this compound |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Carboxylic acid (-COOH), Pyridine Nitrogen |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment. | Phenyl ring, Pyridine ring |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl ring, Pyridine ring |

| Halogen Bond | A noncovalent interaction involving a halogen atom (e.g., Fluorine) as an electrophilic species. | Fluorine atoms on the phenyl ring |

| Electrostatic Interaction | Attractive or repulsive forces between charged or polar groups. | Carboxylic acid, Fluorine atoms, Pyridine Nitrogen |

While docking often treats the receptor as rigid, the reality is that both ligands and proteins are flexible. mdpi.com Conformational dynamics analysis, typically performed using Molecular Dynamics (MD) simulations, studies the time-dependent movements of atoms in a molecule or a ligand-receptor complex. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of how their positions and velocities change over time. nih.gov For the this compound-receptor complex, an MD simulation could reveal:

The stability of the predicted binding pose from docking over time.

The flexibility of the ligand within the binding pocket and how its conformation adapts to the receptor.

How the protein's conformation changes upon ligand binding, which can be crucial for understanding allosteric regulation or induced-fit mechanisms. nih.gov

Key amino acid residues that form stable and persistent interactions with the ligand throughout the simulation.

This analysis provides a more realistic and detailed picture of the binding event than static docking alone. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-nitropicolinic acid |

| 4-methoxypicolinic acid |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry and agrochemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These computational models enable the prediction of activity for novel compounds, thereby guiding the synthesis of more potent and selective molecules. For derivatives of picolinic acid, including structures related to this compound, QSAR and three-dimensional QSAR (3D-QSAR) have been instrumental in understanding the structural requirements for their biological effects.

Predictive Modeling for Structure-Reactivity Correlations

Predictive QSAR models are developed by correlating variations in the biological activity of a set of compounds with changes in their molecular descriptors. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological parameters. For picolinic acid derivatives, various studies have employed QSAR to elucidate the key molecular features governing their herbicidal or medicinal properties. discoveryjournals.orgnih.gov

In a study on a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, which share a similar picolinic acid core with this compound, a QSAR model was developed to predict their herbicidal activity against the root growth of Arabidopsis thaliana. discoveryjournals.orgnih.gov The inhibitory activity, expressed as pIC50, was correlated with various chemometric molecular descriptors using multiple linear regression (MLR) and other statistical methods like partial least squares (PLS). discoveryjournals.org

The developed models indicated that three-dimensional descriptors, such as asphericity (ASP), the second component accessibility directional WHIM index weighted by atomic masses (E2m), and the maximum autocorrelation of lag 2 weighted by atomic masses (R2m+), were significant in explaining the variance in the observed herbicidal activities. discoveryjournals.org The statistical quality of these models, often validated through internal (cross-validation) and external validation techniques, demonstrates their predictive power for forecasting the activity of new analogues within the same chemical class. discoveryjournals.org

For instance, a 3D-QSAR model constructed using the Comparative Molecular Field Analysis (CoMFA) strategy for a set of 33 novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds yielded a cross-validated correlation coefficient (q²) and a determination coefficient (r²), indicating a robust and predictive model. researchgate.net Such models provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for biological activity.

While a specific QSAR model for this compound is not detailed in the available literature, the methodologies applied to structurally similar picolinic acid derivatives provide a strong framework for how such a model could be developed. The electronic properties of the 2,4-difluorophenyl substituent, particularly its electron-withdrawing nature, would be a critical descriptor in any QSAR model for this compound and its derivatives.

| QSAR Model Parameters for Picolinic Acid Derivatives | |

| Statistical Method | Multiple Linear Regression (MLR), Partial Least Squares (PLS) discoveryjournals.org |

| Key Molecular Descriptors | Asphericity (ASP), Directional WHIM index (E2m), Autocorrelation (R2m+) discoveryjournals.org |

| Validation Techniques | Internal Cross-Validation (Leave-one-out), External Test Set Validation discoveryjournals.orgresearchgate.net |

| Predicted Activity | Herbicidal (pIC50) discoveryjournals.orgnih.gov |

Design of Novel Derivatives Based on QSAR Insights

A primary application of QSAR and 3D-QSAR models is the rational design of new, more effective compounds. The insights gained from the structure-activity relationship analysis guide the modification of the lead compound, in this case, this compound, to enhance its desired biological activity.

The contour maps generated from 3D-QSAR studies, such as CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly informative for guiding structural modifications. These maps highlight specific regions where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the molecule would likely lead to an increase or decrease in activity.

For example, in studies of other picolinic acid-based herbicides, 3D-QSAR models have informed the strategic placement of substituents on the aryl ring to optimize interactions with the target receptor. nih.gov If a CoMFA steric contour map indicates that a bulky group is favored at a particular position, medicinal chemists can synthesize derivatives with larger substituents at that position. Conversely, if an electrostatic contour map shows that a region of negative potential is beneficial for activity, electron-withdrawing groups can be introduced.

Based on the principles derived from QSAR studies on related picolinic acids, the design of novel derivatives of this compound could explore several avenues:

Modification of the Phenyl Ring: Introduction of different substituents on the difluorophenyl ring to modulate its electronic and steric properties. The number and position of fluorine atoms could be altered, or other halogen or alkyl groups could be introduced.

Esterification of the Carboxylic Acid: The carboxylic acid group is often a key interaction point. Converting it to various esters can influence the compound's solubility, cell permeability, and metabolic stability.

Mechanistic Studies and Reactivity

Reaction Mechanisms in Organic Synthesis

The picolinic acid moiety is a cornerstone of the compound's utility in synthetic chemistry, providing a reliable handle for directing complex chemical transformations.

Picolinic acid and its derivatives are recognized as highly effective bidentate, monoanionic directing groups in transition-metal-catalyzed carbon-hydrogen (C–H) bond functionalization. nih.gov This strategy allows for the regioselective conversion of otherwise inert C–H bonds into new carbon-carbon or carbon-heteroatom bonds, streamlining synthetic pathways. nih.govresearchgate.net The mechanism typically involves the coordination of both the pyridine (B92270) nitrogen and the carboxylate oxygen to a metal center (e.g., palladium, rhodium, cobalt), forming a stable five- or six-membered metallacycle intermediate. researchgate.netnih.gov

This chelation positions the metal catalyst in close proximity to a specific C–H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway or oxidative addition. chim.it For instance, in palladium-catalyzed arylations, a Pd(II) catalyst coordinates to the picolinamide (B142947), followed by C–H activation to form a palladacycle. nih.gov Subsequent oxidative addition of an aryl halide to form a Pd(IV) species, followed by reductive elimination, yields the functionalized product and regenerates the active catalyst. nih.gov The versatility of this approach has been demonstrated in a wide array of transformations, including arylations, alkylations, and carbonylations, using catalysts based on both precious and first-row transition metals like cobalt and nickel. nih.govchim.it

| Reaction Type | Metal Catalyst | Typical Coupling Partner | Key Mechanistic Step |

|---|---|---|---|

| Arylation | Palladium (Pd), Rhodium (Rh) | Aryl Halides | C-H activation via cyclometalation |

| Alkylation | Palladium (Pd) | Alkyl Halides | Formation of a five-membered palladacycle |

| Alkenylation | Rhodium (Rh), Ruthenium (Ru) | Alkenes | Migratory insertion of the alkene |

| Carbonylation | Cobalt (Co), Palladium (Pd) | Carbon Monoxide (CO) | C-H cobaltation followed by CO insertion |

| Chalcogenation | Palladium (Pd) | Disulfides, Diselenides | Oxidative addition of the dichalcogenide |

The carboxylic acid group of 6-(2,4-Difluorophenyl)picolinic acid is a key site for derivatization, allowing for its conversion into a variety of functional groups such as esters, amides, and hydrazones. These derivatization reactions are crucial for modifying the compound's properties for specific applications, including enhancing its performance in analytical techniques like mass spectrometry. jst.go.jpnih.gov

One common derivatization pathway is esterification. For example, picolinoyl derivatives of corticosteroids have been synthesized using a mixed anhydride (B1165640) method involving picolinic acid and 2-methyl-6-nitrobenzoic anhydride. nih.gov This reaction proceeds smoothly to yield the corresponding ester derivatives. nih.gov Another approach involves activating the carboxyl group with a reagent like 1,1'-carbonyldiimidazole (B1668759) to form an active amide intermediate, which can then be transesterified with an alcohol. researchgate.net

Amidation is another fundamental derivatization reaction. The formation of picolinamides is often a prerequisite for using the molecule as a directing group in C-H activation, as described previously. These reactions typically follow standard amide bond formation protocols. The mechanism for forming derivatives like 3-nitrophenylhydrazones from carboxylic acids involves a nucleophilic addition-elimination pathway, often facilitated by a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Catalytic Mechanisms Involving this compound and its Complexes

The ability of the picolinic acid scaffold to chelate metal ions is central to its catalytic activity, particularly in redox-based processes.

In environmental and chemical applications, picolinic acid (PICA) has been shown to significantly enhance Fenton and Fenton-like reactions. researchgate.net The classical Fenton reaction, which uses iron salts and hydrogen peroxide to generate highly reactive hydroxyl radicals (HO•), is typically limited to a narrow, acidic pH range (around pH 3) to prevent the precipitation of inactive iron hydroxides. researchgate.netmdpi.com

Picolinic acid acts as a biodegradable chelating agent that coordinates with Fe(III) ions, keeping them soluble and catalytically active at a much broader and more practical pH range (e.g., pH 5.0). researchgate.netnih.gov Mechanistic studies reveal that PICA accelerates the rate-limiting step of the Fenton cycle: the reduction of Fe(III) to Fe(II) by hydrogen peroxide. nih.gov This chelation not only sustains the iron cycle but also leads to the co-generation of a selective, high-spin, end-on hydroperoxo intermediate, tentatively identified as PICA-FeIII-OOH. nih.gov This species acts as a secondary, nucleophilic oxidant that is less sensitive to scavenging by other water constituents compared to the highly reactive and non-selective hydroxyl radical. researchgate.netnih.gov

| Species/Intermediate | Role in the Reaction | Significance |

|---|---|---|

| PICA-Fe(III) Complex | Keeps iron soluble at higher pH | Extends the operational pH range of the Fenton reaction. nih.gov |

| Fe(II) | Reacts with H₂O₂ to produce hydroxyl radicals | Regenerated more quickly in the presence of PICA. nih.gov |

| Hydroxyl Radical (HO•) | Principal non-selective oxidant | Responsible for the broad oxidative power of the reaction. nih.gov |

| PICA-FeIII-OOH | Secondary, selective nucleophilic oxidant | Adds selectivity to the oxidation process and is less prone to scavenging. nih.gov |

The mechanistic understanding of reactions involving this compound allows for the proposal of detailed catalytic cycles.

C-H Functionalization Cycle: A general catalytic cycle for palladium-catalyzed, picolinamide-directed C–H functionalization begins with the formation of a Pd(II) complex with the substrate. nih.gov This is followed by regioselective C–H bond cleavage to form a stable six-membered palladacycle. nih.gov This intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide) to generate a Pd(IV) complex. The cycle is completed by reductive elimination, which forms the desired C-C bond and regenerates the active Pd(II) catalyst. nih.gov

PICA-Assisted Fenton Cycle: The catalytic cycle in the PICA-assisted Fenton reaction is centered on accelerating the Fe(III)/Fe(II) redox couple. acs.org The cycle begins with the chelation of Fe(III) by picolinic acid. This complex then reacts with H₂O₂ to be reduced to a PICA-Fe(II) complex, a step that is significantly faster than in the absence of PICA. nih.gov The Fe(II) complex rapidly reacts with another molecule of H₂O₂ to generate hydroxyl radicals and regenerate the PICA-Fe(III) complex, thus closing the catalytic loop. acs.orgresearchgate.net Further studies have shown that this cycle can be accelerated even more by the addition of Mn(II), which participates directly by forming a binuclear PICA-FeIII-OOH-MnII(PICA) complex that facilitates intramolecular electron transfer. researchgate.netnih.gov

Proton Transfer and Acid-Base Equilibria in Relevant Chemical Systems

The acid-base properties of this compound are fundamental to its chemical behavior. According to the Brønsted–Lowry theory, an acid is a proton donor. The acidity of a carboxylic acid is quantified by its acid dissociation constant (pKa), with lower pKa values indicating stronger acids. organicchemistrydata.org

All acid-base reactions are fundamentally proton transfer reactions, where a proton (H+) is transferred from an acid to a base. masterorganicchemistry.comyoutube.com This process can be facilitated by solvent molecules, such as water, which act as a "proton shuttle" to transport the proton between different sites. masterorganicchemistry.com

The acidity of the parent picolinic acid is influenced by the nitrogen atom in the pyridine ring. The presence of the 6-(2,4-Difluorophenyl) substituent significantly impacts its acid-base equilibria. Fluorine is a highly electronegative atom, and the difluorophenyl group acts as a strong electron-withdrawing group through the inductive effect. openstax.orglibretexts.org This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa value) compared to unsubstituted picolinic acid. libretexts.orgpharmaguideline.com

| Compound | pKa Value | Reason for Acidity |

|---|---|---|

| Acetic Acid | 4.75 gwu.edu | Reference aliphatic carboxylic acid. |

| Benzoic Acid | 4.19 gwu.edu | Reference aromatic carboxylic acid. |

| Picolinic Acid | ~5.2 (for pyridinium (B92312) ion) gwu.edu | The pyridine nitrogen is basic; the carboxylic acid pKa is also influenced by the ring. |

| Trifluoroacetic Acid | 0.52 | Strong inductive electron-withdrawing effect from three fluorine atoms stabilizes the conjugate base. openstax.org |

| This compound | Estimated to be < 4.19 | Strong inductive electron-withdrawing effect from the difluorophenyl group increases acidity. |

This modulation of acidity is critical for the compound's function. For instance, the deprotonated carboxylate is necessary for its role as a directing group in C-H activation and as a chelating ligand in catalytic redox cycles. The precise acid-base equilibrium determines the concentration of the active, deprotonated species under specific reaction conditions.

Advanced Applications and Future Research Directions

Materials Science Applications

While direct applications of 6-(2,4-difluorophenyl)picolinic acid in materials science are not extensively documented, its structural motifs suggest significant potential as a precursor for advanced functional materials, particularly in the realms of organic light-emitting diodes (OLEDs) and metal-organic frameworks (MOFs).

Organic Light-Emitting Diodes (OLEDs): Fluorinated organic molecules are of great interest in the development of materials for OLEDs. The introduction of fluorine atoms can modulate the electronic properties of a molecule, which is a critical factor in the design of efficient emissive and charge-transporting materials. Pyridine-containing compounds, in general, are known to be useful in OLEDs due to their electron-deficient nature, which can facilitate electron injection and transport. The combination of a pyridine (B92270) ring and a difluorophenyl group in this compound could lead to materials with desirable electronic and photophysical properties for OLED applications.

Table 1: Potential Materials Science Applications

| Application Area | Potential Role of this compound | Key Structural Features |

| OLEDs | Precursor for emissive or charge-transport layers | Fluorinated phenyl group, Pyridine ring |

| MOFs | Organic linker for novel framework structures | Picolinic acid moiety for metal coordination |

Role in Advanced Catalysis Beyond Synthesis

The catalytic potential of this compound and its derivatives extends beyond their use in synthetic chemistry to areas such as environmental remediation. Coordination complexes of picolinic acid with various metals have been investigated for their catalytic activities. For instance, copper(II) coordination polymers based on 2-picolinic acid have demonstrated catalytic activity in the construction of 1,4-disubstituted triazoles. nih.gov

The presence of the difluorophenyl group could influence the catalytic activity of metal complexes derived from this compound. The electron-withdrawing nature of the fluorine atoms can affect the electronic properties of the metal center, potentially enhancing its catalytic performance in oxidation or reduction reactions relevant to environmental remediation, such as the degradation of organic pollutants.

Development of Sophisticated Analytical Methodologies for Compound Detection and Quantification

The detection and quantification of picolinic acid and its derivatives are important in various fields, including clinical diagnostics and environmental monitoring. Several analytical methods have been developed for this purpose, with high-performance liquid chromatography (HPLC) being a prominent technique. For instance, a reversed-phase HPLC method with fluorescence detection has been developed for the determination of perfluorinated carboxylic acids after derivatization. nih.gov

While specific methods for this compound are not detailed in the available literature, existing methodologies for similar compounds could be adapted. The development of sophisticated analytical techniques for this specific compound would likely involve:

Chromatographic Methods: HPLC and gas chromatography (GC) coupled with mass spectrometry (MS) would be powerful tools for its separation and identification.

Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy would be crucial for structural elucidation and purity assessment.

Derivatization Strategies: To enhance sensitivity and selectivity, derivatization of the carboxylic acid group could be employed, similar to the use of picolinoyl derivatization for the quantification of corticosteroids.

Emerging Research Fronts and Interdisciplinary Studies in Fluorinated Pyridine Chemistry

The field of fluorinated pyridine chemistry is a vibrant area of research with expanding applications in medicinal chemistry, agrochemicals, and materials science. researchgate.netelsevier.com Recent advances have focused on developing novel synthetic methods for the selective introduction of fluorine atoms and fluorinated groups into pyridine rings. dovepress.com

Future research involving this compound is likely to be interdisciplinary, bridging organic synthesis, materials science, and computational chemistry. Key emerging research fronts include:

Synthesis of Novel Derivatives: The development of new synthetic routes to modify the pyridine or phenyl rings could lead to a library of compounds with tailored properties.

Computational Modeling: Density functional theory (DFT) calculations can be employed to predict the electronic, photophysical, and catalytic properties of this compound and its derivatives, guiding experimental efforts.

Exploration of Biological Activity: Given the prevalence of fluorinated pyridines in pharmaceuticals, investigating the biological activities of this compound and its derivatives could uncover new therapeutic applications.

Table 2: Key Research Findings and Future Directions

| Research Area | Key Findings/Potential | Future Research Directions |

| Materials Science | Structural motifs suitable for OLEDs and MOFs. | Synthesis and characterization of OLED materials and MOFs incorporating the compound. |

| Advanced Catalysis | Picolinic acid derivatives show catalytic activity. | Investigation of metal complexes for environmental remediation catalysis. |

| Analytical Chemistry | Established methods for related compounds exist. | Development of specific and sensitive detection and quantification methods. |

| Fluorinated Pyridine Chemistry | A rapidly growing field with diverse applications. | Interdisciplinary studies combining synthesis, computational modeling, and biological evaluation. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(2,4-difluorophenyl)picolinic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between picolinic acid derivatives and 2,4-difluorophenyl boronic esters. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂ adducts ), solvent polarity (DMF or THF), and temperature (80–120°C). Boronic ester precursors like 2,4-difluorophenylboronic acid pinacol ester (≥97% purity, CAS 863868-37-5) are critical for regioselectivity . Yield optimization requires monitoring via HPLC or LC-MS, with typical yields ranging from 60–85% depending on steric hindrance and electronic effects.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic protons and fluorine coupling patterns (e.g., J values for ortho/meta fluorines). Use deuterated DMSO or CDCl₃ for solubility.

- ¹⁹F NMR : Critical for confirming fluorine substitution patterns; chemical shifts typically range from -110 to -125 ppm for aryl fluorides .

- HRMS (ESI-TOF) : Validate molecular weight (expected [M+H]⁺ ≈ 250.07) and fragmentation patterns.

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F stretches (~1200 cm⁻¹) .

Q. How can researchers mitigate solubility challenges during purification?

- Methodological Answer : Recrystallization in mixed solvents (e.g., ethanol/water or DCM/hexane) improves purity. For acidic conditions, use HCl (1–2 M) to protonate the carboxylic acid group, enhancing aqueous solubility. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) is effective for isolating polar byproducts .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing the 2,4-difluorophenyl group to the picolinic acid scaffold?

- Methodological Answer : Steric and electronic factors dominate regioselectivity. Computational modeling (DFT calculations) predicts favorable coupling sites by analyzing frontier molecular orbitals. Experimentally, directing groups (e.g., -OMe or -NO₂) on the picolinic acid backbone can bias cross-coupling to the C6 position. Catalyst tuning (e.g., bulky phosphine ligands in Pd complexes) further enhances selectivity . Conflicting results may arise from competing π-π interactions or solvent polarity effects, requiring iterative optimization .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., buffer pH, cell line variability) or impurities in test compounds. Standardize protocols by:

- Purity validation : Use LC-MS (≥95% purity) and elemental analysis .

- Dose-response curves : Test across 3–5 logarithmic concentrations to confirm IC₅₀ reproducibility.

- Control experiments : Include known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies) to benchmark activity .

Q. What advanced analytical methods detect trace degradation products of this compound in environmental matrices?

- Methodological Answer : Online SPE-UHPLC-MS/MS enables quantification at ng/L levels. Key parameters:

- SPE cartridges : Oasis WAX for anion exchange of carboxylic acid derivatives.

- Mobile phase : 2 mM ammonium acetate in water/acetonitrile for ion suppression control.

- MRM transitions : Monitor m/z 250→232 (decarboxylation product) and m/z 250→185 (defluorination) . Environmental half-life studies require controlled photolysis (UV light, λ = 254 nm) to simulate degradation pathways .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess binding affinity to targets like kinases or GPCRs. Parameterize fluorine atoms using RESP charges (HF/6-31G* basis set). Validate predictions with SPR (surface plasmon resonance) for kinetic binding data (ka/kd rates) . Contradictions between in silico and in vitro data often arise from solvation effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations .

Methodological Considerations

- Synthetic Challenges : Competing protodeboronation in Suzuki-Miyaura reactions requires inert atmospheres (N₂/Ar) and degassed solvents .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like Zenodo for peer validation .

- Environmental Impact : Use OECD Guideline 301B for ready biodegradability testing to assess ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.